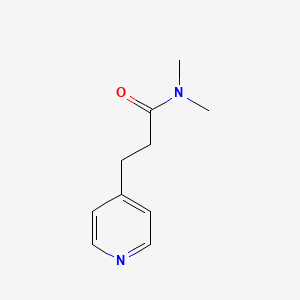

N,N-ジメチル-3-ピリジン-4-イルプロパンアミド

説明

Synthesis Analysis

The synthesis of N,N-dimethyl-3-pyridin-4-ylpropanamide or similar compounds could involve an umpolung approach to the hydroboration of pyridines . This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex . This method allows for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives .Molecular Structure Analysis

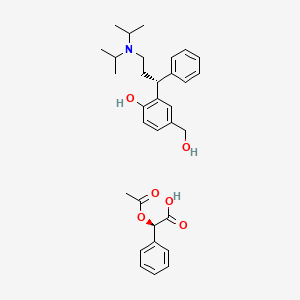

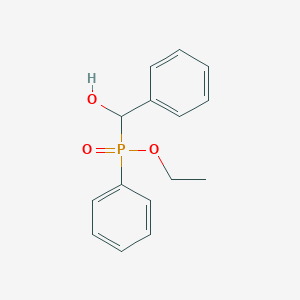

The molecular structure of “N,N-dimethyl-3-pyridin-4-ylpropanamide” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-3-pyridin-4-ylpropanamide” or similar compounds could involve an umpolung approach to the hydroboration of pyridines . This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex .作用機序

The mechanism of action of N,N-dimethyl-3-pyridin-4-ylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. N,N-dimethyl-3-pyridin-4-ylpropanamide has been shown to inhibit the activation of NF-κB and MAPK signaling, which are involved in the production of pro-inflammatory cytokines. N,N-dimethyl-3-pyridin-4-ylpropanamide also activates the PI3K/Akt pathway, which is important for cell survival and proliferation.

Biochemical and Physiological Effects:

N,N-dimethyl-3-pyridin-4-ylpropanamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and immunomodulatory effects. N,N-dimethyl-3-pyridin-4-ylpropanamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. N,N-dimethyl-3-pyridin-4-ylpropanamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

実験室実験の利点と制限

One of the advantages of using N,N-dimethyl-3-pyridin-4-ylpropanamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. N,N-dimethyl-3-pyridin-4-ylpropanamide can be easily synthesized and purified, and its effects can be easily measured using various assays, such as ELISA, Western blotting, and immunohistochemistry. However, one of the limitations of using N,N-dimethyl-3-pyridin-4-ylpropanamide is its relatively low potency compared to other compounds with similar biological activities. N,N-dimethyl-3-pyridin-4-ylpropanamide may also have off-target effects that need to be carefully controlled in experiments.

将来の方向性

There are several future directions for research on N,N-dimethyl-3-pyridin-4-ylpropanamide. One area of interest is the development of more potent analogs of N,N-dimethyl-3-pyridin-4-ylpropanamide that can be used for therapeutic purposes. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N,N-dimethyl-3-pyridin-4-ylpropanamide, such as its interactions with specific proteins and signaling pathways. Additionally, more studies are needed to explore the potential applications of N,N-dimethyl-3-pyridin-4-ylpropanamide in other fields, such as cardiovascular disease and metabolic disorders.

科学的研究の応用

分子シミュレーション研究

“N,N-ジメチル-3-ピリジン-4-イルプロパンアミド”およびその誘導体は、ジルコニウム4-スルホフェニルホスホネートの層状構造内の層間分子配置を記述するために分子シミュレーション研究で使用されてきました . 計算結果により、層間空間の水分子とゲスト分子、およびホスト層のスルホ基を結ぶ密な水素結合ネットワークが明らかになりました .

非線形光学

この化合物とその誘導体は、非線形光学に潜在的な用途があります。 最終的なモデルにおけるゲストの双極子モーメントを計算して、この潜在的な用途を説明しました .

有機合成

“N,N-ジメチル-3-ピリジン-4-イルプロパンアミド”ベースのイオン液体は、有機合成における従来の溶媒に代わるグリーンな代替手段として使用されてきました .

フィッシャーインドール合成用触媒

これらのイオン液体は、フィッシャーインドール合成によるインドールの容易な合成のための新規で効率的な触媒として使用されてきました . この方法は環境に優しく、最小限の触媒量しか必要としません .

1H-テトラゾール合成用触媒

“N,N-ジメチル-3-ピリジン-4-イルプロパンアミド”ベースのイオン液体は、クリックケミストリーによる1H-テトラゾールの合成の触媒としても使用されてきました . この反応は、無溶媒環境下で行われました .

温度依存反応

“N,N-ジメチル-3-ピリジン-4-イルプロパンアミド”ベースのイオン液体の熱的特性研究は、温度依存反応に対する安定性を決定するために実施されました .

特性

IUPAC Name |

N,N-dimethyl-3-pyridin-4-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)4-3-9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESFJLBISUFNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381334 | |

| Record name | N,N-dimethyl-3-pyridin-4-ylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99169-50-3 | |

| Record name | N,N-dimethyl-3-pyridin-4-ylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1-Amino-2-methylpropan-2-yl)phenyl]boronic acid](/img/structure/B1661809.png)

![1-[(1S,5R,7R)-10,10-Dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylpropan-1-one](/img/structure/B1661813.png)

![2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1661814.png)

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, 3-(phenoxymethyl)-](/img/structure/B1661831.png)